7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a polycyclic heterocyclic compound featuring a chromeno[2,3-c]pyrrole-dione core. Its structure includes:
- 7-Chloro substituent on the chromene ring.
- 4-Chlorophenyl group at position 1.
- 6-Methyl group on the chromene moiety.
- Thiazol-2-yl substituent at position 2.
This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, synthesized via one-pot multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions .
Properties
CAS No. |
886163-13-9 |
|---|---|
Molecular Formula |
C21H12Cl2N2O3S |
Molecular Weight |
443.3 |
IUPAC Name |
7-chloro-1-(4-chlorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H12Cl2N2O3S/c1-10-8-15-13(9-14(10)23)18(26)16-17(11-2-4-12(22)5-3-11)25(20(27)19(16)28-15)21-24-6-7-29-21/h2-9,17H,1H3 |
InChI Key |
FWXDBWAWIIHVMP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Cl)C5=NC=CS5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H14Cl2N2O2S
- Molecular Weight : 385.28 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Tyrosine Kinases : Similar compounds have shown potential as inhibitors of receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation and survival. The ability to inhibit these pathways suggests a potential role in cancer treatment .
- Induction of Apoptosis : Studies have indicated that derivatives of pyrrole compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This is significant for developing targeted therapies against tumors .
- Antioxidant Properties : Some studies suggest that this compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress in cells .
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
- Cytotoxicity Against Cancer Cell Lines : The compound has been tested against various cancer cell lines, including HCT116 (colon cancer) and A549 (lung cancer), showing significant inhibitory effects with IC50 values in the nanomolar range (approximately 1.0–1.6 × 10^-8 M) .
| Cell Line | IC50 (M) | Reference |
|---|---|---|
| HCT116 | 1.0 × 10^-8 | Dubinina et al., 2007 |
| A549 | 1.5 × 10^-8 | Garmanchuk et al., 2013 |
In Vivo Studies
In vivo studies using animal models have further supported the efficacy of this compound:
- Tumor Growth Inhibition : In a chemically induced colon cancer model in rats, the compound effectively reduced tumor growth compared to control groups .
Case Studies
Several case studies have highlighted the potential of this compound in cancer therapeutics:
- Case Study on Colon Cancer : A study demonstrated that administration of the compound significantly reduced tumor size and improved survival rates in rat models of colon cancer .
- Mechanistic Insights : Molecular docking studies revealed that the compound interacts favorably with ATP-binding sites of growth factor receptors like EGFR and VEGFR2, suggesting a mechanism for its antitumor activity .
Comparison with Similar Compounds
Structural Comparison
Core Structure and Substituents
Key Observations :
- The target compound’s chromeno-pyrrole-dione core differs from Fluoroimide’s simpler pyrrole-dione and the imidazo-pyridine system in .
Key Observations :
- The target compound’s synthesis emphasizes scalability for drug discovery, whereas Fluoroimide’s route prioritizes cost-effectiveness for pesticides .
Key Observations :
- The thiazole group in the target compound may enhance binding to biological targets (e.g., kinases) compared to Fluoroimide’s fungicidal activity .
Physicochemical Properties
Key Observations :
- The target compound’s methyl and thiazole groups may improve metabolic stability over ester-containing imidazo-pyridines .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Key steps include:
- One-pot synthesis under mild conditions to assemble the chromeno-pyrrole-dione core .
- Use of Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation or palladium catalysts for coupling reactions to introduce substituents like the thiazol-2-yl group .
- Optimization parameters : Solvent choice (methanol/ethanol for polar intermediates), temperature (60–80°C for cyclization), and stoichiometric ratios (1:1:1 for MCRs) to minimize by-products .
Q. Table 1: Reaction Optimization Examples
| Condition | Impact on Yield/Purity | Source |
|---|---|---|
| Methanol vs. Ethanol | Higher polarity improves cyclization efficiency | |
| Pd(OAc)₂ catalysis | Enhances coupling of thiazole moiety | |
| 80°C for 12 hours | Maximizes dihydrochromeno ring formation |
Q. What analytical techniques are critical for structural elucidation and purity assessment?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm, thiazole protons at δ 7.5–8.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., calculated [M+H]⁺ for C₂₀H₁₃Cl₂N₂O₃S: 439.01; observed: 439.02) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >250°C common for chromeno-pyrrole derivatives) .
Q. How can preliminary biological activity screening be designed for this compound?
Methodological Answer:
- In vitro assays :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or chemokine receptors (e.g., CXCR4) .
- Dose-response curves : Use 5–7 concentrations (1 nM–100 μM) to determine potency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to explore substituent effects?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified aryl (e.g., 4-Cl vs. 4-F phenyl) or heterocyclic (e.g., thiazole vs. pyridine) groups .
- Key parameters to track :
- LogP (lipophilicity) via HPLC to correlate with membrane permeability.
- IC₅₀ shifts in biological assays to identify critical substituents (e.g., thiazole enhances receptor binding ).
Q. Table 2: SAR Trends in Analog Compounds
| Substituent | Biological Activity Change | Source |
|---|---|---|
| 4-Cl phenyl | Increased cytotoxicity (IC₅₀ ↓ 30%) | |
| Thiazol-2-yl vs. Pyridyl | Improved receptor selectivity |
Q. How should contradictory data in biological or synthetic outcomes be resolved?
Methodological Answer:
- Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere for oxidation-sensitive steps) .
- Statistical analysis : Use ANOVA to compare biological replicates and identify outliers .
- Mechanistic studies : Employ density functional theory (DFT) to model reaction pathways or ligand-receptor interactions .
Q. What computational strategies predict molecular targets or metabolic pathways?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to chemokine receptors (e.g., CXCR4) based on thiazole’s π-π stacking .
- ADMET prediction : SwissADME estimates bioavailability (%ABS >50% for derivatives with LogP <3) .
- Metabolite identification : LC-MS/MS with human liver microsomes to detect oxidative metabolites (e.g., hydroxylation at C6-methyl) .
Q. How can derivatization strategies enhance stability or solubility?
Methodological Answer:
- Prodrug design : Introduce acetyl groups at hydroxyl sites to improve plasma stability .
- Co-crystallization : Use succinic acid to form salts for enhanced aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Q. What mechanistic insights explain its interaction with biological targets?
Methodological Answer:
- Kinetic studies : Surface plasmon resonance (SPR) measures binding kinetics (e.g., Kd = 120 nM for CXCR4) .
- Pathway analysis : RNA-seq of treated cells identifies downregulated NF-κB or MAPK pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
